molecular formula C9H11ClO2 B2944474 1-Chloro-2-(2-methoxyethoxy)benzene CAS No. 1339719-75-3

1-Chloro-2-(2-methoxyethoxy)benzene

Cat. No.: B2944474
CAS No.: 1339719-75-3
M. Wt: 186.64
InChI Key: YPBPZGBZHBKLLF-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, where a chlorine atom and a 2-(2-methoxyethoxy) group are substituted at the first and second positions, respectively. This compound is utilized in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-methoxyethoxy)benzene can be synthesized through the reaction of 1-chloro-2-nitrobenzene with 2-methoxyethanol in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reaction, followed by purification to isolate the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-(2-methoxyethoxy)benzene is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving substituted benzene derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. The chlorine atom and the methoxyethoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Properties

IUPAC Name

1-chloro-2-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPZGBZHBKLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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